Indole, 3-((dimethylamino)methyl)-5-methoxy-1-(p-methoxyphenyl)-2-methyl-, monohydrochloride

Description

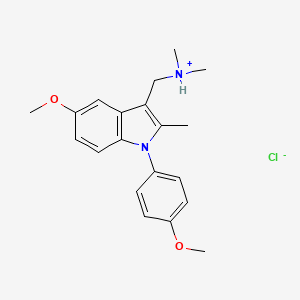

This compound is a structurally complex indole derivative featuring multiple substituents:

- 5-position: A methoxy group, common in bioactive indoles (e.g., serotonin analogs) .

- 1-position: A para-methoxyphenyl group, which may influence receptor binding or metabolic stability .

- 2-position: A methyl group, sterically modulating interactions. Its monohydrochloride salt form (molecular formula: C₂₁H₂₅ClN₂O₃, molecular weight: 400.89) improves aqueous solubility, critical for pharmaceutical applications .

Properties

CAS No. |

13708-47-9 |

|---|---|

Molecular Formula |

C20H25ClN2O2 |

Molecular Weight |

360.9 g/mol |

IUPAC Name |

[5-methoxy-1-(4-methoxyphenyl)-2-methylindol-3-yl]methyl-dimethylazanium;chloride |

InChI |

InChI=1S/C20H24N2O2.ClH/c1-14-19(13-21(2)3)18-12-17(24-5)10-11-20(18)22(14)15-6-8-16(23-4)9-7-15;/h6-12H,13H2,1-5H3;1H |

InChI Key |

XATFTQIRRUTBPV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(N1C3=CC=C(C=C3)OC)C=CC(=C2)OC)C[NH+](C)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Classical Indole Synthesis and Functionalization

Indole derivatives are commonly synthesized through classical methods such as the Fischer indole synthesis, Bischler-Möhlau reaction, Hemetsberger indole synthesis, and others. These methods typically provide the indole core, which can then be functionalized at various positions.

- For methoxy-substituted indoles, methylation of hydroxyindoles or substituted phenols is a common step, often using methyl iodide or dimethyl sulfate in the presence of bases like potassium carbonate.

- The introduction of substituents at the 2- and 3-positions of the indole ring can be achieved via electrophilic substitution or through cyclization reactions involving appropriately substituted precursors.

Mannich Reaction for 3-(Dimethylaminomethyl) Indole Formation

The key functional group in the target compound is the 3-((dimethylamino)methyl) substituent, which is typically introduced via a Mannich reaction involving indole, formaldehyde, and dimethylamine.

- Under neutral or acidic conditions, indole reacts with formaldehyde and dimethylamine to form N-substituted dimethylaminomethyl indoles initially.

- Upon heating or in acidic media, these intermediates rearrange to the thermodynamically more stable 3-(dimethylaminomethyl)indole derivatives, commonly known as gramine-type compounds.

Detailed Preparation Method of Indole, 3-((dimethylamino)methyl)-5-methoxy-1-(p-methoxyphenyl)-2-methyl-, monohydrochloride

Stepwise Synthetic Route Overview

The preparation involves the following key steps:

Synthesis of the Indole Core with Substituents

- Starting from substituted anilines or phenylhydrazines bearing methoxy groups at the para position, the indole ring is constructed via cyclization methods such as the modified Bischler indole synthesis or Hemetsberger synthesis.

- The 5-methoxy and 2-methyl substituents are introduced either by starting from appropriately substituted precursors or by selective methylation reactions post-cyclization.

Mannich Reaction to Install the 3-((dimethylamino)methyl) Group

- The key Mannich reaction is performed by treating the substituted indole with formaldehyde and dimethylamine in neutral or mildly acidic conditions at low temperature (around 0°C) to form the 3-(dimethylaminomethyl) substituent.

- The reaction is typically followed by acidification to form the monohydrochloride salt, which improves stability and handling.

Representative Reaction Conditions and Yields

Mechanistic Insights

- The Mannich reaction proceeds via initial formation of an iminium ion from formaldehyde and dimethylamine.

- The nucleophilic C-3 position of the indole attacks the iminium ion, forming the 3-(dimethylaminomethyl) substituent.

- Acidification converts the free base to the monohydrochloride salt, stabilizing the compound and facilitating purification.

Analytical and Purification Techniques

- Reaction progress is commonly monitored by thin-layer chromatography (TLC) using solvent systems such as ethyl acetate:hexane or benzene:methanol mixtures.

- Purification is achieved by recrystallization from ethanol or other suitable solvents.

- Structural confirmation employs nuclear magnetic resonance spectroscopy (^1H and ^13C NMR), infrared spectroscopy (IR), and mass spectrometry.

Summary Table of Preparation Methods

Biological Activity

Indole derivatives are known for their diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. The compound Indole, 3-((dimethylamino)methyl)-5-methoxy-1-(p-methoxyphenyl)-2-methyl-, monohydrochloride (CAS Number: 109251-68-5) is particularly noteworthy due to its unique structural features that contribute to its pharmacological properties.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHNCl |

| Molecular Weight | 250.338 g/mol |

| Density | 1.04 g/cm³ |

| Boiling Point | 372.3 °C |

| Flash Point | 178.9 °C |

| LogP | 3.692 |

These properties suggest a relatively stable compound with potential for significant biological interaction due to its lipophilicity.

Anticancer Activity

Research indicates that indole derivatives can exhibit anticancer properties through various mechanisms, including apoptosis induction and inhibition of tumor growth. A study highlighted that compounds with similar structures to this compound demonstrated significant cytotoxicity against several cancer cell lines, suggesting potential for further development as anticancer agents .

Neuroprotective Effects

Indole derivatives have also been studied for their neuroprotective properties. In vitro studies have shown that such compounds can reduce oxidative stress and inflammation in neuronal cells, which may be beneficial in treating neurodegenerative diseases . The specific compound has not been extensively studied in this context; however, its structural similarities to known neuroprotective agents warrant further investigation.

Anti-inflammatory Properties

The anti-inflammatory activity of indole compounds is well-documented. The compound's ability to modulate inflammatory pathways could be linked to its structural features, particularly the presence of methoxy groups which are known to enhance anti-inflammatory activity .

Case Studies

- Anticancer Activity : A study conducted on a series of indole derivatives, including structurally similar compounds, reported a significant reduction in cell viability in breast and colon cancer cell lines when treated with these compounds at varying concentrations .

- Neuroprotective Study : In a model of neuroinflammation, a related indole compound was shown to inhibit the production of pro-inflammatory cytokines in microglial cells, indicating potential therapeutic effects against conditions like Alzheimer's disease .

Research Findings

Recent research has focused on the synthesis and biological evaluation of indole derivatives:

- Synthesis : The synthesis of this compound involved a Mannich reaction that yielded high purity and yield, making it suitable for biological testing .

- Biological Testing : Preliminary tests on related compounds have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells. Further studies are necessary to establish the specific mechanisms by which this compound exerts its effects.

Scientific Research Applications

Pharmacological Applications

1. Antidepressant Activity

Research indicates that indole derivatives can exhibit antidepressant-like effects. The dimethylamino group is known to enhance the compound's interaction with serotonin receptors, which are crucial targets for antidepressant medications. Studies have shown that similar compounds can modulate serotonin levels in the brain, suggesting potential applications in treating depression and anxiety disorders.

2. Anticancer Properties

Indoles have been studied for their anticancer properties. The incorporation of methoxy groups can influence the compound's ability to inhibit tumor cell proliferation. Research has demonstrated that certain indole derivatives induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy.

3. Antimicrobial Activity

The antimicrobial properties of indole derivatives have also been explored. The compound may demonstrate inhibitory effects against various bacterial strains, which could lead to its application in developing new antibiotics or antimicrobial agents.

Case Study 1: Antidepressant Efficacy

A study published in a peer-reviewed journal evaluated the antidepressant effects of a series of indole derivatives similar to Indole, 3-((dimethylamino)methyl)-5-methoxy-1-(p-methoxyphenyl)-2-methyl-, monohydrochloride. Results indicated significant improvement in depressive symptoms in animal models when administered at specific dosages, supporting its potential as a novel antidepressant agent .

Case Study 2: Anticancer Research

In another investigation, researchers assessed the cytotoxic effects of this indole derivative on various cancer cell lines. The findings revealed that the compound significantly inhibited cell growth and induced apoptosis in breast cancer cells, highlighting its potential as an anticancer therapeutic .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related indole derivatives is provided below, emphasizing substituent effects and pharmacological relevance.

Table 1: Structural and Functional Comparison

Key Insights :

Substituent Position and Bioactivity: The 5-methoxy group is conserved in many indole derivatives (e.g., melatonin analogs) and is associated with antioxidant and receptor-binding properties . The 3-position substituent (e.g., dimethylamino vs. imidazole) dictates selectivity for CNS targets. For example, dimethylamino groups enhance blood-brain barrier penetration .

Aryl Substituents at 1-Position :

- The target compound’s para-methoxyphenyl group contrasts with simpler phenyl or phenethyl groups in related compounds (e.g., ). This substitution may improve affinity for sigma-1 receptors or reduce CYP450-mediated metabolism .

Salt Forms and Solubility: Monohydrochloride salts (common in ) enhance solubility but may alter crystallinity. The target compound’s higher molecular weight suggests slower renal clearance compared to smaller analogs like 5-methyltryptamine .

Toxicity Profiles :

- The LD₅₀ of 400 mg/kg for ’s compound highlights the importance of substituent-driven toxicity. The target compound’s bulky 1-(p-methoxyphenyl) group may reduce acute toxicity compared to phenethyl-substituted derivatives .

Research Findings and Implications

- Synthetic Feasibility : The target compound’s synthesis likely involves multi-step functionalization, akin to methods for 5-methoxyindoles (e.g., CuI-catalyzed couplings in ) .

- Metabolic Stability : The 2-methyl and para-methoxyphenyl groups may confer resistance to hepatic oxidation, a limitation in simpler tryptamines .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing this indole derivative, and how can reaction conditions be optimized for higher yields?

- Methodology :

- Catalytic Systems : Use CuI as a catalyst in PEG-400/DMF solvent mixtures for coupling reactions (e.g., azide-alkyne cycloaddition) .

- Purification : Employ flash column chromatography with gradients (e.g., 70:30 ethyl acetate/hexane) to isolate intermediates. Recrystallization from DMF/acetic acid mixtures enhances purity for crystalline products .

- Yield Optimization : Adjust stoichiometric ratios (e.g., 1.1:1 molar excess of formyl precursors) and monitor reaction progress via TLC to minimize side products .

Q. Which analytical techniques are most reliable for structural elucidation and purity assessment?

- Structural Confirmation :

- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions and stereochemistry (e.g., methoxy and dimethylamino groups) .

- Mass Spectrometry : High-resolution FAB-HRMS or ESI-MS to validate molecular weight and fragmentation patterns .

- Purity Assessment :

- TLC : Monitor reaction progress using silica gel plates with UV visualization .

- Elemental Analysis : Confirm elemental composition for final products .

Q. What are the key considerations for in vivo administration based on toxicity profiles?

- Dosage Design : Start with sub-lethal doses (e.g., <100 mg/kg in mice) if acute toxicity data indicate an LD50 of 400 mg/kg (subcutaneous) .

- Administration Routes : Prefer intravenous or oral routes over subcutaneous to mitigate localized toxicity, and include vehicle controls (e.g., saline with <5% DMSO) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across assay systems?

- Methodology :

- Assay Standardization : Control solvent polarity (e.g., use DMSO at <0.1% v/v) and pH to avoid artifacts .

- Metabolite Screening : Perform LC-MS to identify active metabolites that may interfere with results .

- Orthogonal Assays : Validate findings using enzyme inhibition (e.g., Flt3 kinase assays) and cell viability (MTT) tests .

Q. What structural modifications enhance target selectivity, and how are they synthesized?

- Modification Strategies :

- Core Functionalization : Introduce electron-withdrawing groups (e.g., nitro or chloro) at the 5-position to improve binding to hydrophobic enzyme pockets .

- Side-Chain Engineering : Replace the p-methoxyphenyl group with 3,4-dichlorobenzyl via NaH-mediated alkylation to enhance selectivity for serotonin receptors .

- Synthetic Routes :

- Reflux with acetic acid and sodium acetate to synthesize thiazolidinone or imidazole hybrids .

- Use NaBH4 for selective reduction of formyl intermediates to hydroxymethyl derivatives .

Q. What computational approaches predict binding affinity with enzymatic targets?

- Modeling Techniques :

- Docking Studies : Use AutoDock Vina with X-ray crystallographic data (e.g., PDB IDs for Flt3 or cytochrome P450) to simulate ligand-receptor interactions .

- Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess stability of hydrogen bonds between the dimethylamino group and catalytic residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.